Azido-PEG20-Azide
Description
Properties
Molecular Formula |
C42H84N6O20 |
|---|---|
Molecular Weight |
993.1 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C42H84N6O20/c43-47-45-1-3-49-5-7-51-9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-41-42-68-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-52-8-6-50-4-2-46-48-44/h1-42H2 |
InChI Key |
JPXMBRZJDXMIAN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Nucleophilic Substitution of Terminal Halides with Sodium Azide
One of the most straightforward and industrially scalable methods involves the substitution of terminal halide groups (usually bromide or tosylate) on PEG with sodium azide (NaN3) under mild conditions. This method has been described extensively in patent literature and academic research.
Procedure Outline
- Starting Material: PEG with terminal bromide or tosylate groups (e.g., PEG20-dibromide or PEG20-ditosylate).
- Reagents: Sodium azide (NaN3), often used in slight excess (1.2 equivalents relative to PEG end groups).
- Solvent: Polyethylene glycol (PEG-400) can be used as a reaction medium or other polar aprotic solvents.
- Conditions: Room temperature (25–40°C), reaction time ranging from 0.5 to 5 hours.
- Workup: Extraction with anhydrous ether, followed by concentration under reduced pressure.
Representative Data from Patent CN101906007B
| Example | Starting Halide (1 mmol) | Sodium Azide (mmol) | PEG-400 (mL) | Temp (°C) | Time (min) | Yield (%) | Product State |
|---|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | 1.2 | 2.0 | 25 | 40 | 98 | Light yellow oil |
| 4 | p-Nitrobenzyl bromide | 1.2 | 2.0 | 25 | 30 | 99 | Pale yellow solid |
| 5 | p-Cyanobenzyl bromide | 1.2 | 2.0 | 25 | 30 | 98 | Colorless liquid |
| 6 | α-Methylbenzyl bromide | 1.2 | 2.0 | 25 | 50 | 97 | Colorless liquid |
| 11 | 6-Deoxy-1,2:3,4-di-isopropylidene-6-iodo-α-D-galactopyranose | 1.2 | 2.0 | 25 | 30 | 95 | Light yellow slurry |
| 12 | p-Toluenesulfonyl chloride | 1.2 | 2.0 | 40 | 300 | 92 | White crystalline solid |
This method is characterized by its simplicity, mild reaction conditions, short reaction times, and high yields, making it suitable for industrial-scale synthesis.
Synthesis via Ring-Opening Polymerization and Subsequent Functionalization
Another sophisticated approach involves the preparation of azido-terminated PEGs through controlled polymerization followed by chemical modification of terminal groups.
Key Steps
- Polymerization: Ring-opening polymerization (ROP) of ethylene oxide using an initiator such as allyl alcohol to yield α-allyl-ω-hydroxyl PEG of defined molecular weight (~20 units).
- Azide Introduction: Conversion of hydroxyl termini to azide groups via two-step modification:
- First, the hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate).
- Then nucleophilic substitution with sodium azide introduces the azide group.
- Functionalization of the Other End: The allyl terminal group can be selectively transformed into other functional groups (e.g., amino or carboxyl) by radical addition of thiol compounds, enabling heterobifunctional PEGs.
Research Findings from Bioconjugate Chemistry (2007)
- The method yields azido-terminated PEGs with high efficiency and quantitative conversion, confirmed by ^1H NMR, ^13C NMR, and MALDI-TOF MS.
- The terminal azido groups are reactive for subsequent "click chemistry" conjugation with alkyne-containing ligands.
- This approach allows precise control over PEG molecular weight and terminal functionalities, essential for biomedical applications.
Comparative Analysis of Preparation Methods
| Feature | Halide Substitution Method | ROP + Functionalization Method |
|---|---|---|
| Starting Material | PEG dihalide or ditosylate | Ethylene oxide + allyl alcohol initiator |
| Reaction Conditions | Mild (25–40°C), short time (0.5–5 h) | Polymerization at controlled conditions, multi-step functionalization |
| Yield | High (92–99%) | High, quantitative conversion |
| Scalability | Industrially suitable | More suited for laboratory-scale or specialized synthesis |
| Functional Group Control | Limited to azide introduction | Enables heterobifunctional PEGs (azide + amine/carboxyl) |
| Characterization Techniques | Extraction, NMR, MS | NMR, MALDI-TOF MS |
| Application Flexibility | Primarily symmetrical azido-PEGs | Both symmetrical and heterobifunctional PEGs |
Summary and Recommendations
- The halide substitution method using sodium azide in PEG-400 is a robust, simple, and efficient approach for preparing Azido-PEG20-Azide with high yield and purity, suitable for industrial production.
- The ring-opening polymerization followed by functionalization offers greater versatility and precise control over PEG end groups, ideal for advanced bioconjugation research requiring heterobifunctional PEG derivatives.
- Selection of the method depends on the desired PEG functionality, scale, and application.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azido-PEG20-Azide undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,2,3-triazole linkages. Key parameters include:
| Parameter | Typical Conditions | Efficiency | Source |
|---|---|---|---|
| Catalyst | CuSO₄ + Sodium ascorbate | >95% | |
| Reaction Time | 1–4 hours (room temperature) | 90–98% | |
| Solvent | Water, PBS, or DMSO:H₂O (1:1) | 85–95% |
-
Mechanism : The Cu(I) catalyst accelerates the [3+2] cycloaddition between azides and alkynes, yielding regioselective 1,4-disubstituted triazoles .
-
Applications : Used to conjugate proteins, peptides, and small molecules (e.g., fluorescent probes) .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC enables copper-free reactions with strained cycloalkynes (e.g., DBCO, BCN). This avoids copper toxicity in biological systems:
| Cyclooctyne Reagent | Reaction Time | Efficiency | Source |
|---|---|---|---|
| DBCO | 2–6 hours | 85–100% | |
| BCN | 4–12 hours | 70–90% |
-
Kinetics : Second-order rate constants for DBCO-azide reactions range from 0.1 to 1.0 M⁻¹s⁻¹ .
-
Advantages : Ideal for live-cell labeling and in vivo applications .
Staudinger Ligation
This compound reacts with triarylphosphines to form stable amide bonds, though this method is less common due to slower kinetics:
| Phosphine Reagent | Reaction Time | Efficiency | Source |
|---|---|---|---|
| Triphenylphosphine | 12–24 hours | 60–75% |
Factors Influencing Reactivity
-
PEG Chain Length : Longer PEGs (e.g., PEG20) enhance solubility but may sterically hinder azide groups .
-
pH : Optimal reactivity occurs at pH 7–8. Acidic conditions (<6) reduce reaction rates .
-
Temperature : Elevated temperatures (37°C vs. 25°C) accelerate SPAAC by 2–3 fold .
Reaction Monitoring and Validation
-
Analytical Methods :
Stability and Storage
This compound’s dual azide functionality and PEG backbone make it indispensable in modern bioconjugation. Its compatibility with multiple click chemistry platforms ensures broad utility in therapeutic and diagnostic development, validated by robust experimental data .
Scientific Research Applications
Azido-PEG20-Azide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Azido-PEG20-Azide involves the reactivity of the azide groups. The azide groups react with alkynes, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via Click Chemistry to form stable triazole linkages . This reaction is highly selective and efficient, making it useful for various applications in chemistry, biology, and medicine .
Comparison with Similar Compounds
Homobifunctional Azido-PEG Variants
Homobifunctional PEG linkers with dual azide groups vary primarily in PEG chain length, influencing molecular weight, spacing, and solubility.
Key Differences :
- Chain Length : Longer PEG chains (e.g., PEG20 vs. PEG10) increase solubility and reduce steric hindrance in macromolecular conjugates .
- Purity : Azido-PEG10-azide offers higher purity (≥98%) compared to this compound (≥95%), which may influence reaction efficiency .
Heterobifunctional PEG Linkers
Heterobifunctional PEGs combine azide with other reactive groups, enabling sequential conjugation strategies.
Key Differences :
- Functionality : Azido-PEG20-Alcohol’s hydroxyl group supports modular synthesis, whereas Azido-PEG5-CH2CO2H facilitates amine-azide dual conjugations .
- Safety : Azido-PEG1-C2-acid has acute oral toxicity (Category 4) and skin irritation risks (Category 2), necessitating stringent handling .
Discrete PEG (dPEG®) Derivatives
Discrete PEGs offer monodisperse chains with tailored end-groups, contrasting with polydisperse linear PEGs.
Key Differences :
- Monodispersity: Discrete PEGs (e.g., dPEG®24) eliminate batch variability, critical for reproducible therapeutics .
- Reactivity : TFP esters enable faster amine coupling compared to traditional NHS esters .
Drug Delivery Systems
- This compound’s long chain minimizes immunogenicity and enhances circulation time in nanoparticle-based drug carriers .
- Azido-PEG10-azide is preferred for smaller payloads due to reduced spacing, improving targeting accuracy .
Surface Functionalization
- Azido-PEG5-CH2CO2H facilitates stable immobilization of proteins on gold nanoparticles via carboxyl-amine linkages .
Biological Activity
Azido-PEG20-Azide is a compound that incorporates azide functional groups into a polyethylene glycol (PEG) framework. This compound is notable for its applications in bioorthogonal chemistry, particularly in the context of drug development, biological imaging, and the synthesis of complex biomolecules. The azide group is characterized by its ability to undergo selective reactions without interfering with native biological processes, making it an essential tool in various research fields.
This compound functions primarily through bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with normal cellular processes. The most common reaction involving azides is the azide-alkyne cycloaddition , which allows for the attachment of various biomolecules to azide-tagged entities.
Key Mechanisms:
- Staudinger Ligation : This reaction involves the conversion of azides to amines using phosphines, which can be utilized for labeling proteins and other biomolecules.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A more recent advancement that allows for the reaction of azides with cyclooctynes without the need for metal catalysts, enhancing biocompatibility and reaction efficiency .
Biological Applications
This compound has been employed in various biological contexts:
- Cell Imaging : The incorporation of azides into biomolecules enables researchers to visualize cellular structures and processes through fluorescent tagging.
- Drug Development : this compound facilitates the creation of drug conjugates that can target specific cells or tissues, improving therapeutic efficacy while minimizing side effects.
- Protein Labeling : The compound allows for precise labeling of proteins, which is crucial for studying protein interactions and functions in living organisms.
Case Studies
- Protein A Membranes : A study developed Protein A membranes using azide-functionalized ligands to enhance binding capacities for human immunoglobulin G (hIgG). The maximum static binding capacities ranged from 5 to 16 mg/mL depending on the copolymer composition and degree of grafting .
- Hydrophilic Azidoamino Acids : Research introduced a new azidoamino acid that improved solubility in aqueous environments, facilitating SPAAC applications. This advancement showed second-order rate constants of 0.34 Ms with DBCO and 0.28 Ms with BCN, indicating efficient ligation capabilities .
Data Tables
| Study | Application | Findings |
|---|---|---|
| Protein A Membranes | Immunoglobulin G binding | Static binding capacities: 5-16 mg/mL |
| Hydrophilic Azidoamino Acids | SPAAC applications | Rate constants: DBCO (0.34), BCN (0.28) |
Q & A
Basic: What experimental protocols are recommended for synthesizing Azido-PEG20-Azide, and how can reproducibility be ensured?
Methodological Answer:
this compound is synthesized via azide-terminated PEGylation, typically employing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Reagent Preparation : Use high-purity PEG precursors (e.g., PEG diols) and stoichiometric azide reagents (e.g., sodium azide or diazotransfer agents) under anhydrous conditions .
- Catalytic Conditions : Optimize Cu(I) catalyst concentration (e.g., CuBr with tris(triazolylmethyl)amine ligands) to minimize side reactions and ensure >95% conversion .
- Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate the product, verifying monodispersity via MALDI-TOF mass spectrometry .
Reproducibility Tips : - Document reaction parameters (temperature, solvent ratios, catalyst loading) in line with IUPAC guidelines .
- Include negative controls (e.g., catalyst-free reactions) to validate specificity .
Basic: What analytical techniques are critical for characterizing this compound purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H/C NMR to confirm azide (-N) integration at ~4.3 ppm and PEG backbone signals (δ 3.6–3.8 ppm). Quantify residual solvents (e.g., DMF) via H NMR .
- FT-IR Analysis : Identify azide asymmetric stretching at ~2100 cm and PEG ether linkages (C-O-C) at 1100 cm .
- Mass Spectrometry : MALDI-TOF or ESI-MS ensures correct molecular weight (e.g., PEG20 ≈ 880 Da + azide termini) and detects oligomerization .
- HPLC-SEC : Assess polydispersity index (PDI < 1.1) to confirm uniformity .
Basic: How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions due to dust/aerosol risks .
- Storage : Store at -20°C under inert gas (argon) to prevent azide degradation. Label containers with GHS warnings (H302, H315, H319, H335) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), decontaminate with ethanol, and dispose as hazardous waste .
Advanced: How can competing side reactions (e.g., Cu-induced oxidation) be minimized during CuAAC with this compound?
Methodological Answer:
- Oxygen Exclusion : Conduct reactions under nitrogen/argon atmosphere to prevent Cu(I) oxidation to Cu(II), which reduces catalytic activity .
- Ligand Optimization : Use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or BTTAA ligands to stabilize Cu(I) and enhance reaction kinetics .
- Solvent Selection : Prefer aqueous-organic biphasic systems (e.g., DMSO:HO) to improve solubility while suppressing oxidative side products .
- Kinetic Monitoring : Track reaction progress via FT-IR (azide peak decay) or TLC to terminate before side reactions dominate .
Advanced: How should researchers resolve discrepancies in reported reaction efficiencies (e.g., variable yields) for this compound applications?
Methodological Answer:
- Variable Source Identification : Compare protocols for differences in catalyst purity, PEG molecular weight distribution, or azide stoichiometry .
- Statistical Validation : Apply ANOVA to replicate experiments (n ≥ 3) under identical conditions. Use Q-test to identify outliers .
- Cross-Validation : Reproduce methods from high-impact studies (e.g., Sharpless et al. ) as benchmarks. Publish raw data (e.g., chromatograms, spectra) for transparency .
Advanced: What strategies enable this compound integration into complex biomolecular systems (e.g., protein-polymer conjugates)?
Methodological Answer:
- Orthogonal Functionalization : Combine CuAAC with other click reactions (e.g., strain-promoted azide-alkyne cycloaddition) for multi-step bioconjugation .
- Site-Specific Labeling : Use genetic codon expansion to introduce alkyne-bearing noncanonical amino acids (e.g., propargyllysine) in target proteins .
- In Vivo Compatibility : Optimize PEG chain length (n=20 balances solubility and steric hindrance) and employ biocompatible catalysts (e.g., BTTAA-Cu) .
Advanced: How can researchers design experiments to study this compound’s pharmacokinetics in preclinical models?
Methodological Answer:
- Radiolabeling : Synthesize C- or H-labeled this compound via isotope exchange for tracking biodistribution .
- In Vivo Imaging : Conjugate near-infrared (NIR) fluorophores (e.g., Cy7) via click chemistry for real-time tissue uptake analysis .
- Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., PEG fragments, azide derivatives) in plasma and urine .
Basic: What are the best practices for citing this compound-related literature to ensure academic integrity?
Methodological Answer:
- Primary Sources : Cite original synthetic protocols (e.g., Tornøe et al. ) over reviews. Use databases like PubMed or Web of Science for authoritative references .
- Data Attribution : Acknowledge source of analytical data (e.g., NMR spectra from institutional repositories) and adhere to CC-BY licenses for open-access materials .
- Plagiarism Checks : Use Turnitin or iThenticate to verify originality, especially when paraphrasing methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
